N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide
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Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
- Preparation of the quinoline derivative.
- Coupling of the quinoline derivative with the benzenesulfonamide moiety using a palladium catalyst.
- Introduction of the isobutoxy group through etherification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, sulfonamide derivatives, and substituted benzene compounds.
Scientific Research Applications
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A potent phosphodiesterase III A inhibitor with antithrombotic and vasodilatory properties.
4- { [ (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N- (1,3-benzenesulfonamide): Another aminobenzenesulfonamide with similar structural features.
Uniqueness
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutoxy group and quinoline moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)13-26-17-6-8-18(9-7-17)27(24,25)21-16-5-10-19-15(12-16)4-11-20(23)22(19)3/h5-10,12,14,21H,4,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFZVKYPNQDUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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